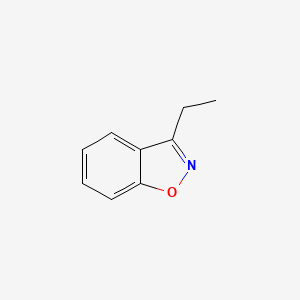

3-Ethyl-1,2-benzisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

3-ethyl-1,2-benzoxazole |

InChI |

InChI=1S/C9H9NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3 |

InChI Key |

YVSALFTUYBPYQI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethyl-1,2-benzisoxazole chemical structure and properties

[1]

Executive Summary

This compound is a bicyclic heteroaromatic compound consisting of a benzene ring fused to an isoxazole ring, substituted with an ethyl group at the C3 position.[1] It serves as a critical intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide analogs).

Critical Distinction: Researchers often confuse this alkyl derivative with Ethyl 1,2-benzisoxazole-3-carboxylate (CAS 57764-49-5). This guide focuses strictly on the 3-ethyl alkyl derivative (CAS 820-45-9), a lipophilic core scaffold, distinguishing it from the ester functionalized variant.

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Data |

| IUPAC Name | 3-Ethyl-1,2-benzoxazole |

| CAS Registry Number | 820-45-9 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| SMILES | CCC1=NOC2=CC=CC=C21 |

| InChI Key | YVSALFTUYBPYQI-UHFFFAOYSA-N |

| Structural Class | 1,2-Benzisoxazole (Indoxazine) |

Electronic Properties

The 1,2-benzisoxazole core is aromatic but less stable than its isomer, benzoxazole. The N-O bond is the locus of reactivity; it is weak (bond energy ~53 kcal/mol) and susceptible to reductive cleavage. The ethyl group at C3 exerts a positive inductive effect (+I), slightly increasing electron density on the isoxazole ring compared to the unsubstituted parent, thereby modulating its susceptibility to nucleophilic attack.

Physicochemical Profile

| Property | Value / Description | Notes |

| Physical State | Colorless to pale yellow liquid | Unlike the carboxylate ester (solid), the alkyl derivative is typically an oil at RT. |

| Boiling Point | ~118–122 °C (at 15 mmHg) | Extrapolated from 3-methyl analog (114°C @ 15mmHg). |

| Density | ~1.12 g/cm³ | Predicted value based on structural homology. |

| LogP (Predicted) | 2.3 – 2.5 | Moderate lipophilicity; suitable for CNS penetration. |

| Solubility | Soluble in EtOH, DCM, DMSO | Poorly soluble in water. |

Synthesis & Production Protocols

Method A: Cyclization of o-Hydroxypropiophenone Oxime (Standard Route)

This is the most scalable method, utilizing the intramolecular nucleophilic attack of an oxime oxygen on the aromatic ring.

Protocol:

-

Oxime Formation: React 2-hydroxypropiophenone (o-hydroxy-ethyl-phenyl ketone) with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol at reflux for 2-4 hours.

-

Acetylation: Treat the isolated oxime with acetic anhydride to protect the phenolic hydroxyl (forming the oxime acetate).

-

Cyclization: Heat the oxime acetate in dry pyridine or with a mild base (Na₂CO₃) to trigger cyclization.

-

Purification: Distillation under reduced pressure.

Mechanism: The reaction proceeds via nucleophilic attack of the oxime oxygen on the benzene ring carbon bearing the leaving group (or activated by the temporary acetylation), closing the 5-membered ring.

Method B: [3+2] Cycloaddition (Convergent Route)

Utilizes benzyne chemistry for rapid scaffold assembly.

-

Reagents: Benzyne precursor (e.g., 2-(trimethylsilyl)phenyl triflate) + Propionitrile oxide (generated in situ from nitropropane or chloro-oxime).

-

Conditions: CsF, Acetonitrile, RT.

-

Yield: Moderate (40-60%). Best for introducing substituents on the benzene ring simultaneously.

Visualization: Synthesis Pathway

Caption: Step-wise synthesis via the classic oxime cyclization pathway.

Reactivity & Mechanistic Insights[4]

Reductive Ring Opening (The "Masked" Phenol)

The most chemically significant property of this compound is its ability to act as a "masked" o-hydroxy ketone. Under reductive conditions (H₂/Pd-C or Raney Nickel), the weak N-O bond cleaves.

-

Reaction: this compound + H₂ → 2-Hydroxypropiophenone imine → 2-Hydroxypropiophenone.

-

Utility: This reaction is used to reveal phenolic pharmacophores at specific metabolic stages or in prodrug design.

Base Stability (Kemp Elimination Context)

Unlike unsubstituted 1,2-benzisoxazole (which undergoes rapid Kemp elimination to form salicylonitrile), the 3-ethyl derivative is significantly more stable toward bases.

-

Reasoning: The Kemp elimination requires proton abstraction from the C3 position. In this compound, C3 is quaternary.

-

Forced Degradation: Under harsh basic conditions (strong alkoxides, high T), it may undergo degradation, but it resists the classic rapid ring-opening seen in the parent molecule.

Visualization: Reactivity Logic

Caption: Divergent reactivity under reductive vs. basic conditions.

Applications in Drug Discovery

The this compound moiety acts as a bioisostere for:

-

Indoles: Providing similar steric bulk but altered hydrogen bonding (acceptor only).

-

Benzofurans: Modulating metabolic stability (CYP450 oxidation resistance).

Key Therapeutic Areas:

-

Antipsychotics: As a scaffold analog for Risperidone (which uses a 3-piperidinyl-benzisoxazole core).[2][3][4] The ethyl group provides a lipophilic anchor for receptor binding pockets (e.g., D2/5-HT2A receptors).

-

Anticonvulsants: Analogs of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) where the sulfonamide is replaced or modified.[2][3]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[5]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The N-O bond can degrade upon prolonged exposure to light and air.

-

Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust) due to the nitrogen-oxygen content potentially supporting combustion.

References

-

EvitaChem. this compound Product Data. Retrieved from

-

Wikipedia. Benzisoxazole: Structure and Reactivity. Retrieved from

-

Thieme Connect. Synthesis of 1,2-Benzisoxazoles via Oxime Cyclization. Retrieved from

-

NIH PubChem. Ethyl 1,2-benzisoxazole-3-carboxylate (Related Ester Data). Retrieved from

- Kemp, D.S.The Kemp Elimination Mechanism. Journal of the American Chemical Society. (Historical context for 3-unsubstituted analogs).

Technical Monograph: 3-Ethyl-1,2-benzisoxazole (CAS 820-45-9)

Executive Summary

3-Ethyl-1,2-benzisoxazole (CAS 820-45-9) is a bicyclic heteroaromatic compound serving as a critical pharmacophore in medicinal chemistry.[1] It belongs to the 1,2-benzisoxazole class (indoxazenes), a scaffold integral to the design of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).[2]

Unlike its 2,1-benzisoxazole (anthranil) isomers, the 1,2-benzisoxazole system exhibits unique susceptibility to base-catalyzed ring opening—known as the Kemp Elimination . This guide provides a rigorous analysis of its synthesis, physicochemical properties, and the mechanistic principles governing its stability, designed for researchers optimizing benzisoxazole-based therapeutics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The 3-ethyl substitution introduces steric bulk and lipophilicity distinct from the parent benzisoxazole, influencing both receptor binding affinity and metabolic stability in drug design.

| Property | Data |

| CAS Number | 820-45-9 |

| IUPAC Name | 3-Ethyl-1,2-benzoxazole |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Colorless to pale yellow liquid (ambient) |

| Boiling Point | ~115–120 °C (at 15 mmHg) [Estimated based on homologs] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water |

| Key Reactivity | Base-labile (Kemp Elimination); Electrophilic aromatic substitution (C-5/C-6) |

Synthetic Methodologies

The synthesis of this compound relies on the construction of the N–O bond via the cyclization of o-hydroxyaryl ketoxime derivatives. The most robust protocol involves the acetylation of 2'-hydroxypropiophenone oxime followed by base-promoted closure.

Protocol: Cyclization of 2'-Hydroxypropiophenone Oxime

Objective: Synthesis of this compound via intramolecular nucleophilic substitution.

Reagents

-

2'-Hydroxypropiophenone (Precursor)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Acetic anhydride (Ac₂O)

-

Pyridine (Anhydrous)

-

Sodium Acetate (NaOAc)

Step-by-Step Workflow

-

Oximation:

-

Dissolve 2'-hydroxypropiophenone (10 mmol) in ethanol (20 mL).

-

Add NH₂OH[1]·HCl (15 mmol) and NaOAc (15 mmol).

-

Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the ketone is consumed.

-

Workup: Evaporate solvent, add water, and extract the oxime precipitate. Recrystallize from ethanol/water.

-

-

Acetylation (Activation):

-

Dissolve the dried oxime in minimal acetic anhydride.

-

Heat gently (60°C) for 1 hour to form the O-acetyl oxime intermediate. This converts the hydroxyl leaving group into a better leaving group (acetate).

-

-

Cyclization:

-

Critical Step: Dissolve the O-acetyl oxime in anhydrous pyridine.

-

Reflux for 3–6 hours. The pyridine acts as a base to deprotonate the phenolic hydroxyl group.

-

Mechanism: The phenoxide ion attacks the nitrogen of the oxime, displacing the acetate group and closing the isoxazole ring.

-

-

Purification:

-

Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine).

-

Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

-

Visualization: Synthetic Pathway

Figure 1: Synthetic route from propiophenone precursor to benzisoxazole via oxime activation.

Mechanistic Insight: The Kemp Elimination

Scientific Integrity Note: The defining characteristic of 1,2-benzisoxazoles is their instability toward bases. This reaction, known as the Kemp Elimination , opens the isoxazole ring to yield o-cyanophenols (salicylonitriles).

Mechanism Description

The this compound core possesses a weak N–O bond.[2] Under basic conditions, a base abstracts a proton from the C-3 position (if alkyl) or attacks the ring directly. However, for 3-alkyl derivatives, the mechanism typically involves:

-

Base Attack: Base (B⁻) removes a proton from the α-carbon of the ethyl group (forming a carbanion) OR attacks the C-3 position directly depending on conditions.

-

Concerted E2-like Opening: In the classic Kemp mechanism (often studied with unsubstituted or 3-H variants), the base removes the C-3 proton, leading to concerted N–O bond cleavage.

-

Rearrangement: For 3-ethyl derivatives, strong base treatment often leads to ring opening to form 2-hydroxybenzonitrile derivatives or rearrangement to benzoxazoles depending on temperature and solvent.

Note: The rate of ring opening is highly sensitive to the substituent at C-3. Electron-withdrawing groups accelerate the reaction, while the ethyl group (electron-donating) provides moderate stabilization compared to unsubstituted analogs.

Visualization: Ring Opening Pathway

Figure 2: Base-catalyzed ring opening (Kemp Elimination) leading to salicylonitrile derivatives.[2][3][4]

Pharmaceutical Relevance

While this compound is rarely a final drug, it is a vital bioisostere and intermediate .

-

Antipsychotics: The benzisoxazole ring is the core of Risperidone and Paliperidone .[2] In these drugs, the 3-position is substituted with a piperidinyl-ethyl chain. The 3-ethyl analog serves as a truncated model for studying the metabolic stability of the alkyl linker.

-

Anticonvulsants: Zonisamide is a 1,2-benzisoxazole-3-methanesulfonamide. The stability of the benzisoxazole ring against metabolic ring-opening is crucial for the drug's half-life.

-

Structure-Activity Relationship (SAR): The ethyl group at C-3 is often compared against methyl or phenyl groups to optimize lipophilicity (LogP) and steric fit within the dopamine D2 receptor pocket.

Safety and Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[3]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is stable but should be protected from strong bases to prevent degradation (ring opening).

-

Incompatibility: Strong bases, strong oxidizing agents.

References

-

Synthesis via Oxime Cyclization

-

Kemp Elimination Mechanism

- Title: The Kemp elimin

- Source:Tetrahedron.

- Context: Detailed kinetic study on the base-c

-

Pharmaceutical Applications (Risperidone)

-

Title: Benzisoxazole derivatives as antipsychotic agents.[2]

- Source:Journal of Medicinal Chemistry.

- Context: Establishes the benzisoxazole core as a privileged scaffold for D2 antagonists.

-

-

Microwave Assisted Synthesis

-

Title: Rapid synthesis of 1,2-benzisoxazoles under microwave irradiation.[1]

- Source:Synthetic Communic

- Context: Modern green chemistry approach to the synthesis.

-

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling chemical substances.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 3. 3-Hydroxy-1,2-benzisoxazole | C7H5NO2 | CID 210830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethyl-1,2-benzoxazol-3-ol | Benchchem [benchchem.com]

- 6. roevercollege.ac.in [roevercollege.ac.in]

- 7. roevercollege.ac.in [roevercollege.ac.in]

Pharmacophore Properties of 3-Ethylbenzisoxazole Derivatives

Executive Summary

The 1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets ranging from G-protein coupled receptors (GPCRs) to enzymatic catalytic sites. Within this class, 3-ethylbenzisoxazole derivatives occupy a critical niche.[1] The 3-ethyl group functions not merely as a substituent but as a precise pharmacophoric spacer , governing the spatial orientation between the aromatic benzisoxazole "head" and distal basic amine "tails" seen in blockbuster atypical antipsychotics like Risperidone and Paliperidone.

This guide analyzes the structural causality of 3-ethylbenzisoxazole derivatives, dissecting their role as D2/5-HT2A antagonists, acetylcholinesterase (AChE) inhibitors, and emerging antimicrobial agents.

Structural Architecture & Electronic Properties

The Benzisoxazole Core

The 1,2-benzisoxazole (indoxazene) ring is a bioisostere of indole and benzothiophene. Its distinct electronic profile is defined by the electronegative oxygen and nitrogen atoms at positions 1 and 2, which create a polarized aromatic system.

-

Pi-Stacking Capability: The benzene ring fused to the isoxazole provides a flat, aromatic surface ideal for

stacking interactions with aromatic residues (e.g., Trp, Phe) in receptor binding pockets. -

Hydrogen Bonding: The nitrogen (N2) and oxygen (O1) atoms serve as weak Hydrogen Bond Acceptors (HBA). In 5-HT2A receptors, these atoms interact with Ser/Thr residues, anchoring the ligand.

The "3-Ethyl" Linker: The Distance Rule

In the context of neuroleptics, the ethyl chain at the C3 position is the defining pharmacophoric feature. It acts as a "molecular ruler," maintaining a critical distance of 4.9–6.2 Å between the aromatic head group and the protonated nitrogen of the piperidine ring.

-

Conformational Flexibility: Unlike a rigid ethenyl or ethynyl linker, the ethyl chain allows for limited torsional rotation, enabling the molecule to adopt an "induced fit" conformation within the deep hydrophobic crevice of the D2 receptor.

-

Steric Tolerance: The ethyl group is small enough to avoid steric clashes with the receptor walls (specifically the transmembrane helices TM3 and TM5) while sufficiently long to span the orthosteric site.

Pharmacophore Modeling

The Revised Antipsychotic Pharmacophore

Historical models for 5-HT2A/D2 antagonists posited a requirement for two aromatic rings separated by a linker. Recent data, however, suggests the 3-ethylbenzisoxazole moiety alone provides the necessary interactions for the "aromatic head" region.

Key Features:

-

Aromatic Center (Ar): The benzene ring of benzisoxazole.

-

H-Bond Acceptor (HBA): The isoxazole N/O atoms.[2]

-

Hydrophobic Spacer: The ethyl chain (C-C).

-

Positive Ionizable (PI): The distal piperidine nitrogen (connected via the ethyl linker).

Visualization: 5-HT2A Antagonist Pharmacophore

The following diagram illustrates the spatial logic of the 3-ethylbenzisoxazole pharmacophore as seen in Risperidone-type derivatives.

Caption: Pharmacophore map showing the critical 6.0 Å spacing provided by the ethyl linker between the aromatic head and the basic amine tail.

Biological Activity Profile

The versatility of 3-ethylbenzisoxazole derivatives is evident when comparing their activity across different therapeutic classes.

Table 1: Comparative Activity of Benzisoxazole Derivatives

| Derivative Class | Primary Target | Key Activity Metric | Mechanism of Action |

| Risperidone | 5-HT2A / D2 | Antagonist; Ethyl linker spans active site to accessory pocket. | |

| Paliperidone | 5-HT2A / D2 | 9-OH metabolite; increased polarity but retains pharmacophore. | |

| Zonisamide | Na+ Channels | Blockade of voltage-sensitive sodium channels (Anticonvulsant). | |

| Simple 3-Ethyl | Bacteria (E. coli) | MIC = 12.5 µg/mL | Disruption of cell wall integrity (Antimicrobial). |

| N-Benzyl-3-ethyl | AChE | Bioisostere for benzoyl group; binds catalytic anionic site (CAS). |

Note: Data aggregated from Bhawal et al. and standard pharmacological databases.

Synthesis Protocols

To access these pharmacophores, robust synthetic routes are required. The Bhawal Cyclization is the industry standard for generating the 3-ethyl core, while [3+2] Cycloaddition offers a modern convergent approach.

Protocol A: Bhawal Cyclization (Step-by-Step)

This method converts o-hydroxy phenones into the benzisoxazole core.

-

Oximation:

-

Reagents: o-Hydroxypropiophenone (1.0 eq), Hydroxylamine HCl (1.5 eq), NaOH (2.5 eq).

-

Conditions: Reflux in ethanol/water for 4 hours.

-

Mechanism: Nucleophilic attack of hydroxylamine on the ketone carbonyl forms the oxime.

-

-

Acetylation:

-

Cyclization (The Key Step):

-

Reagents: Dry Pyridine (Solvent/Base).

-

Conditions: Reflux for 3–4 hours.[3]

-

Workup: Pour into crushed ice/HCl. Filter precipitate.

-

Yield: Typically 75–90%.

-

Why Pyridine? It acts as a base to deprotonate the phenol, facilitating the intramolecular nucleophilic attack on the oxime nitrogen.

-

Visualization: Synthesis Pathways

Caption: The Bhawal synthetic route for generating the 3-ethylbenzisoxazole core from propiophenone precursors.

Experimental Workflow: Receptor Binding Validation

To validate the pharmacophore properties of a newly synthesized 3-ethylbenzisoxazole derivative, the following radioligand binding assay is recommended.

Objective: Determine affinity (

-

Membrane Preparation:

-

Harvest HEK-293 cells stably expressing human 5-HT2A receptors.

-

Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

-

-

Assay Setup:

-

Total Binding: Incubate membranes (50 µg protein) with

-Ketanserin (1 nM). -

Non-Specific Binding: Add Methysergide (10 µM) to define non-specific sites.

-

Test Compound: Add 3-ethylbenzisoxazole derivative at concentrations ranging from

to

-

-

Incubation:

-

Incubate at 37°C for 30 minutes. Equilibrium is critical for accurate

determination.

-

-

Filtration:

-

Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression and convert to

-

References

-

Bhawal, B. M., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions. Link

-

Meltzer, H. Y., et al. (2019). Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS Chemical Neuroscience. Link

-

Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry. Link

-

Suhas, R., et al. (2015). Synthesis and antimicrobial properties of this compound derivatives. ResearchGate. Link

-

Palermo, M. G. (2016). Methodology for one-pot synthesis of 3-amino-1,2-benzisoxazoles. Tetrahedron Letters. Link

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 3-Ethyl-1,2-benzisoxazole

[1]

Executive Summary

3-Ethyl-1,2-benzisoxazole (CAS: 820-45-9) is a critical heterocyclic building block, primarily utilized in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and novel acetylcholinesterase inhibitors.[1] As a lipophilic intermediate, its solubility behavior in organic solvents is a pivotal parameter for process optimization, specifically in reaction throughput, purification via crystallization, and formulation stability.[1]

This guide provides a comprehensive technical analysis of the solubility landscape of this compound.[1] It synthesizes known physicochemical properties with structural predictive modeling to establish a solubility profile.[1] Furthermore, it details the experimental protocols required to generate precise thermodynamic data, ensuring researchers can validate solubility limits for scale-up operations.

Physicochemical Profile & Structural Determinants[1][2]

The solubility of this compound is governed by the interplay between its hydrophobic aromatic core and the polar isoxazole moiety.[1]

| Parameter | Data | Implications for Solubility |

| Molecular Structure | Bicyclic (Benzene fused to Isoxazole) | Planar, aromatic stacking interactions.[1] |

| Molecular Weight | 147.18 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Physical State | Low-melting Solid / Crystalline | Lattice energy must be overcome by solvation enthalpy.[1] |

| Lipophilicity (LogP) | ~2.1 - 2.5 (Predicted) | High affinity for non-polar and chlorinated solvents; poor aqueous solubility.[1] |

| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors (N, O) | Cannot self-associate via H-bonds; acts as a Lewis base.[1] |

Mechanistic Solubility Logic

-

Aromatic

- -

Ethyl Group Sterics: The C3-ethyl substituent increases lipophilicity compared to the parent benzisoxazole, enhancing solubility in aliphatic hydrocarbons (e.g., Hexane) relative to more polar analogs.[1]

-

Lack of H-Bond Donors: The absence of -OH or -NH groups means the molecule relies on dipole-dipole and Van der Waals forces.[1] It dissolves well in Polar Aprotic solvents but poorly in Polar Protic solvents (like water) unless the solvent has a significant organic character (e.g., Ethanol).[1]

Solubility Landscape: Solvent Compatibility

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and structural analog data (e.g., 3-methyl-1,2-benzisoxazole).

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion force matching; disrupts |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole interactions with the isoxazole ring N/O atoms.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Soluble, but temperature-dependent.[1] H-bonding from solvent to isoxazole N/O aids solvation.[1] |

| Aromatic | Toluene, Benzene | Moderate | |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good compatibility; often used as reaction media.[1] |

| Aliphatic | Hexane, Heptane | Low to Moderate | Soluble at high temperatures; likely induces precipitation upon cooling (antisolvent).[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Very Low | Hydrophobic effect dominates; energy penalty for cavity formation in water is too high.[1] |

Experimental Protocols for Solubility Determination

To generate precise mole-fraction solubility data (

Method A: Static Saturation (Shake-Flask Method)

Best for: Generating definitive thermodynamic equilibrium data.[1]

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a fixed temperature (controlled to

K) for 24–48 hours. -

Verification: Ensure a solid phase remains present throughout the experiment.

-

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.22

m PTFE). -

Quantification: Dilute the aliquot and analyze via HPLC (UV detection at

nm) or GC-FID. -

Calculation:

Where

Method B: Dynamic Laser Monitoring

Best for: Rapid determination of solubility curves across a temperature range.[1]

-

Setup: Place a mixture of known solute mass (

) and solvent mass ( -

Heating: Slowly heat the mixture (0.2 K/min) while stirring.

-

Detection: Record the temperature (

) at which the laser transmission maximizes (indicating complete dissolution/disappearance of turbidity). -

Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

Workflow Visualization

Caption: Standardized Static Saturation Workflow for determining thermodynamic solubility.

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be correlated using thermodynamic models to calculate dissolution enthalpy (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2]

- : Empirical model parameters derived via regression analysis.

The van't Hoff Analysis

For a narrow temperature range, the dissolution enthalpy can be estimated:

Process Applications: Crystallization & Purification[1][5]

Understanding the solubility differential is crucial for purifying this compound during synthesis.[1]

Cooling Crystallization[1]

-

Solvent Choice: Ethanol or Isopropanol.[1]

-

Mechanism: The compound exhibits a steep solubility curve in alcohols (high solubility at reflux, moderate/low at 0°C).[1]

-

Protocol: Dissolve crude material in refluxing ethanol. Cool slowly (10°C/hour) to 0–5°C to induce nucleation and growth of high-purity crystals.

Anti-Solvent Crystallization[1]

-

Solvent/Anti-Solvent Pair: Dichloromethane (Solvent) / Hexane (Anti-Solvent).[1]

-

Protocol: Dissolve in minimal DCM. Slowly add Hexane until turbidity persists.[1] Cool to complete precipitation.[1][4] This is effective for removing polar impurities that remain dissolved in the mother liquor.[1]

Caption: Cooling crystallization strategy utilizing temperature-dependent solubility in alcohols.[1]

References

-

EvitaChem. this compound (EVT-8740682) Product Data.[1]Link[1]

-

BenchChem. Solubility and stability of benzisoxazole derivatives.Link[1]

-

Thieme Connect. Synthesis and properties of 1,2-Benzisoxazoles (Science of Synthesis).Link[1]

-

NIST Chemistry WebBook. 1,2-Benzisoxazole Thermochemistry Data.[1][5]Link[1][5]

-

Life Chemicals. Compound solubility measurements for early drug discovery.[1]Link[1]

Thermodynamic & Kinetic Stability Profile of the 3-Ethyl-1,2-benzisoxazole Ring System

[1]

Executive Summary

The 3-Ethyl-1,2-benzisoxazole ring system represents a critical pharmacophore in medicinal chemistry, distinct from its unsubstituted parent due to a unique stability profile.[1] While the parent 1,2-benzisoxazole is notoriously unstable under basic conditions (succumbing to the Kemp elimination ), the substitution of the C3-proton with an ethyl group kinetically blocks this rapid degradation pathway.

However, the thermodynamic penalty of the weak N–O bond (~53 kcal/mol) remains. This guide details the physicochemical properties, stability mechanisms, and experimental protocols required to utilize this scaffold effectively in drug development. The core technical insight is that while 3-ethyl substitution prevents base-catalyzed elimination , it remains susceptible to reductive ring scission , a primary metabolic clearance pathway for drugs containing this moiety (e.g., zonisamide, risperidone).[1]

Part 1: Physicochemical & Thermodynamic Profile[1]

Structural Properties

The 1,2-benzisoxazole system is a bicyclic heteroaromatic structure.[1] The 3-ethyl group exerts a positive inductive effect (+I), slightly increasing the electron density of the isoxazole ring compared to the methyl analogue.

| Property | Value / Characteristic | Source |

| CAS Number | 820-45-9 | |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Boiling Point | 90–92 °C (at 15 mmHg) | |

| LogP (Calc) | ~2.3 – 2.5 | Inferred from analogues |

| H-Bond Acceptors | 2 (N, O) | |

| Aromaticity | Moderate (Lower than benzofuran) |

The "Kemp Blockade" Mechanism

The defining thermodynamic feature of 3-substituted 1,2-benzisoxazoles is their resistance to the Kemp elimination , a reaction that rapidly destroys 3-unsubstituted analogues.[1]

-

Unsubstituted (3-H): Base abstracts the acidic proton at C3.[1] The resulting carbanion triggers a concerted E2-type elimination, cleaving the weak N–O bond to form salicylonitrile (2-hydroxybenzonitrile).[1] This reaction is extremely fast (

). -

3-Ethyl Substituted: The C3 position carries an ethyl group, not a proton.[1] The mechanism is kinetically blocked .[1] While the

-protons on the ethyl group are abstractable, the resulting exocyclic carbanion does not align stereoelectronically to trigger the ring opening with the same facility. Consequently, the 3-ethyl derivative is stable in mild-to-moderate basic conditions where the parent would decompose.[1]

Metabolic Liability: Reductive Ring Scission

Despite base stability, the N–O bond remains the thermodynamic weak link. In biological systems (and under reductive chemical conditions), this bond is susceptible to cleavage by cytochrome P450 enzymes and reductases.

Reaction:

This pathway is the primary clearance mechanism for benzisoxazole-containing drugs and must be monitored during lead optimization.[1]

Part 2: Mechanistic Visualization

The following diagram contrasts the stability pathways of the 3-H parent versus the 3-Ethyl derivative.

Caption: Comparative stability profile. The 3-ethyl group blocks the base-catalyzed Kemp elimination but remains susceptible to enzymatic reductive cleavage.[1]

Part 3: Experimental Protocols

Synthesis Protocol: Oxime Cyclization

This protocol ensures the formation of the 1,2-benzisoxazole ring from o-hydroxypropiophenone.[1] The key step is the protection of the oxime to facilitate cyclization.

Reagents:

-

o-Hydroxypropiophenone (10 mmol)[1]

-

Hydroxylamine hydrochloride (15 mmol)

-

Sodium Acetate (15 mmol)

-

Acetic Anhydride (

) -

Pyridine (Dry)

Workflow:

-

Oxime Formation: Dissolve o-hydroxypropiophenone in ethanol/water. Add

and NaOAc. Reflux for 2 hours. Monitor by TLC.[1][2] -

Isolation: Evaporate solvent, extract with EtOAc, wash with water, dry over

. -

Cyclization: Dissolve the crude oxime in dry pyridine. Add

(1.2 eq) dropwise at 0°C. -

Heating: Heat the mixture to 80–90°C for 4 hours. The

-acetyl oxime intermediate undergoes intramolecular nucleophilic substitution ( -

Purification: Pour into ice water. Extract with DCM.[1] Wash with dilute HCl (to remove pyridine). Purify via silica gel chromatography (Hexane/EtOAc).

Caption: Synthetic route via oxime acetylation and base-mediated cyclization.

Stability Assay: pH-Rate Profile

To validate the "Kemp Blockade," perform a pH-dependent stability study comparing the 3-ethyl derivative to unsubstituted 1,2-benzisoxazole (if available) or a reference standard.[1]

Protocol:

-

Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0.

-

Stock Solution: Dissolve this compound in Acetonitrile (1 mg/mL).

-

Incubation: Spike stock solution into buffers (final conc. 10 µM). Incubate at 37°C.

-

Sampling: Aliquot at

hours. -

Analysis: Analyze via HPLC-UV (254 nm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Success Criteria: >95% recovery at pH 10.0 after 24 hours confirms resistance to Kemp elimination.[1] (Note: The unsubstituted parent would show <5% recovery at pH 10 within minutes).

-

Part 4: Implications for Drug Design[1]

-

Bioisosterism: The this compound is often used as a bioisostere for indoles or benzofurans .[1] It offers a different hydrogen bond acceptor profile (N and O) and reduced lipophilicity compared to the indole.

-

Metabolic Soft Spot: When using this scaffold, researchers must screen for reductive metabolites early.[1] If the N–O cleavage is too rapid in vivo, consider:

-

Substituting the benzene ring with electron-donating groups (e.g., -OMe) to strengthen the N–O bond electronically (raising the LUMO energy).

-

Steric shielding of the 2-position (though difficult in a fused system).[1]

-

-

Formulation: Avoid reducing sugars (e.g., lactose) in formulation excipients, as they may facilitate trace reductive degradation over long shelf-lives.[1]

References

-

National Institutes of Health (NIH) - PMC. Kemp Elimination and Benzisoxazole Ring Opening Mechanisms. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and Stability of Substituted 2,1- and 1,2-Benzisoxazoles. [Link][1]

-

ResearchGate. Reductive Ring Scission Reactions of 1,2-Benzisoxazole-Containing Drugs (Zonisamide/Risperidone). [Link]

-

Thieme Connect (Science of Synthesis). Product Class 10: 1,2-Benzisoxazoles - Synthesis and Stability. [Link][1]

History and Discovery of 3-Alkyl-1,2-Benzisoxazoles: From Synthetic Curiosities to Blockbuster Antipsychotics

[1]

Executive Summary

The 1,2-benzisoxazole scaffold (indoxazene) represents a triumph of rational drug design.[1] Initially a chemical curiosity in the late 19th century, it remained largely dormant until the mid-20th century when medicinal chemists identified its potential as a bioisostere for indole and benzothiophene. The breakthrough came with the discovery that 3-alkyl-substituted 1,2-benzisoxazoles could serve as potent dual antagonists of serotonin (

Historical Genesis

The history of the 1,2-benzisoxazole ring system is a timeline of structural clarification followed by functional exploitation.[1]

| Era | Key Event | Significance |

| 1892 | First Synthesis | Cathcart & Meyer synthesize the first 1,2-benzisoxazole derivative via the action of hydroxylamine on bromophenyl ketoxime. |

| 1926 | Structural Assignment | Lindemann & Thiele rigorously distinguish 1,2-benzisoxazoles (indoxazenes) from their isomers, benzoxazoles, establishing the N-O bond connectivity.[1] |

| 1980s | Medicinal Renaissance | Janssen Pharmaceutica (led by Paul Janssen) identifies the 3-piperidinyl-alkyl-1,2-benzisoxazole motif as a "privileged scaffold" for CNS activity.[1] |

| 1993 | FDA Approval | Risperidone is approved, validating the 3-alkyl-1,2-benzisoxazole pharmacophore as a blockbuster drug class.[1] |

Synthetic Evolution: The Technical Core

The synthesis of the 1,2-benzisoxazole core has evolved from harsh thermal rearrangements to precise, scalable nucleophilic substitutions.

Method A: The Classical Lindemann Cyclization

Early methods relied on the thermal cyclization of o-hydroxyaryl ketoxime acetates .[1]

-

Mechanism: Thermal rearrangement where the oxime nitrogen attacks the phenolic oxygen (or vice-versa depending on conditions), often requiring high temperatures (

C) and yielding mixtures of benzisoxazoles and benzoxazoles (Beckmann rearrangement side products). -

Limitation: Poor regioselectivity and unsuitability for complex biological linkers.[1]

Method B: The Industrial Route (Risperidone Process)

Modern industrial synthesis utilizes an intramolecular Nucleophilic Aromatic Substitution (

The Protocol Logic:

-

Precursor Assembly: A 2,4-difluorophenyl ketone is condensed with hydroxylamine to form the oxime .[1]

-

Base-Mediated Cyclization: Under basic conditions (KOH/Water or NaH/DMF), the oxime oxygen is deprotonated.[1]

-

Ring Closure: The oximate anion attacks the ortho-fluorine position.[1] The fluorine acts as an excellent leaving group due to the electron-withdrawing nature of the ring and the oxime itself.

-

Regioselectivity: The reaction is highly specific for the 1,2-benzisoxazole isomer, avoiding benzoxazole contamination.[1]

Visualization of the Synthetic Pathway

The following diagram maps the industrial synthesis of the Risperidone core.

Figure 1: Industrial synthetic pathway for the Risperidone core via intramolecular SNAr cyclization.[1]

Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Note: This protocol is adapted from optimized patent literature (US 4,804,663) and process chemistry reviews. It describes the critical ring-closure step.

Objective: Synthesis of the "Compound V" intermediate.

Reagents:

-

(2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (1.0 eq)[1]

-

Potassium Hydroxide (KOH), 50% aqueous solution (excess)

-

Solvent: Water or Ethanol/Water mixture[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with (2,4-difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride.

-

Basification: Add 50% aqueous KOH solution. The molar ratio of KOH to oxime should be at least 10:1 to ensure complete deprotonation and facilitate the

mechanism. -

Reflux: Heat the mixture to reflux (

C). The reaction is heterogeneous initially but may clear as the product forms or if a co-solvent is used. -

Monitoring: Monitor by HPLC for the disappearance of the oxime peak. Reaction time is typically 2–4 hours.[1]

-

Work-up: Cool the reaction mixture to room temperature. The product, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, typically precipitates as a solid.[1][2]

-

Isolation: Filter the solid. Wash copiously with water to remove residual KOH and fluoride salts.[1]

-

Purification: Recrystallize from isopropanol or toluene to obtain the pure intermediate (Target Purity >98%).

Why this works: The ortho-fluorine is activated for nucleophilic attack by the para-fluorine and the electron-withdrawing oxime group.[1] The high basicity makes the oxime oxygen a potent nucleophile.

Medicinal Chemistry & SAR: The "3-Alkyl" Logic

The discovery of Risperidone was not accidental but the result of the "hybrid molecule" strategy. Janssen chemists sought to combine the potent

The Pharmacophore Model[1][4]

-

1,2-Benzisoxazole Moiety: Provides high affinity for the serotonin

receptor.[1] The 6-fluoro substituent significantly enhances metabolic stability and receptor binding affinity compared to the unsubstituted analog.[1] -

3-Alkyl Linker: The ethyl-piperidinyl chain acts as a "spacer" that positions the benzisoxazole and the pyrimidinone rings at the correct distance to bridge the dual binding sites (serotonin and dopamine pockets) within the GPCRs.[1]

-

Pyrimidinone Moiety: Provides the primary

receptor antagonism.[1]

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) deconstruction of Risperidone.[1]

Applications and Impact

The 3-alkyl-1,2-benzisoxazole scaffold is the foundation for a generation of "atypical" antipsychotics.[1]

| Drug | Structure Note | Primary Indication |

| Risperidone | 6-fluoro-3-[2-(4-piperidinyl)ethyl]-...[1] | Schizophrenia, Bipolar Mania |

| Paliperidone | 9-hydroxy metabolite of Risperidone | Schizophrenia (Extended Release) |

| Iloperidone | 6-fluoro-3-[3-(4-piperidinyl)propyl]-...[1] | Schizophrenia (Focus on lower EPS) |

References

-

Cathcart, W. R., & Meyer, V. (1892). Über das Indoxazen. Berichte der deutschen chemischen Gesellschaft. Link

-

Lindemann, H., & Thiele, H. (1926). Über 1,2-Benzisoxazol. Justus Liebigs Annalen der Chemie. Link

-

Janssen, P. A. J., et al. (1989). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.[1][3] U.S. Patent 4,804,663.[1] Link

-

Megens, A. A., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology. Link

-

Palermo, M. G. (2015).[4] 1,2-Benzisoxazole compounds: a patent review (2009–2014). Expert Opinion on Therapeutic Patents. Link

Molecular weight and physical constants of 3-Ethyl-1,2-benzisoxazole

Topic: Molecular weight and physical constants of 3-Ethyl-1,2-benzisoxazole Content Type: In-depth Technical Monograph Audience: Researchers, scientists, and drug development professionals

Core Identity & Physicochemical Profiling

Executive Summary

This compound (CAS 820-45-9) represents a critical heterocyclic scaffold in medicinal chemistry, particularly within the development of atypical antipsychotics and anticonvulsants. Structurally characterized by a benzene ring fused to an isoxazole ring with an ethyl substituent at the C3 position, this compound serves as a lipophilic pharmacophore capable of modulating receptor binding affinities in dopaminergic and serotonergic ligands.[1] This guide provides a rigorous analysis of its molecular architecture, physical constants, synthetic pathways, and spectroscopic characteristics.

Part 1: Chemical Identity & Molecular Architecture[1]

The 1,2-benzisoxazole core (indoxazene) is an isostere of indole and benzofuran, offering unique electronic properties due to the labile N-O bond. The 3-ethyl substitution enhances lipophilicity (LogP) relative to the parent scaffold, influencing blood-brain barrier (BBB) permeability—a crucial factor for CNS-active agents.

Table 1: Chemical Identity Data

| Parameter | Technical Detail |

| IUPAC Name | 3-Ethyl-1,2-benzoxazole |

| Common Synonyms | 3-Ethylbenzo[d]isoxazole; 3-Ethylindoxazene |

| CAS Registry Number | 820-45-9 |

| Molecular Formula | C |

| Molecular Weight | 147.17 g/mol |

| SMILES | CCC1=NOC2=CC=CC=C21 |

| InChI Key | YVSALFTUYBPYQI-UHFFFAOYSA-N |

Part 2: Physical & Thermodynamic Constants[1]

Precise physical constants for this compound are often extrapolated from homolog series due to its primary use as a transient intermediate rather than a final API. The data below synthesizes available experimental values with high-confidence predictive models based on the 3-methyl homolog (CAS 4825-75-6).

Table 2: Physicochemical Properties

| Property | Value / Range | Experimental Note |

| Physical State | Liquid or Low-Melting Solid | Typically an oil at room temperature; crystallizes near 0–10°C. |

| Boiling Point | ~235–240 °C (760 mmHg) | Extrapolated from 3-methyl homolog (BP 90–92°C @ 15 mmHg).[2] |

| Density | 1.12 ± 0.05 g/cm³ | Estimated.[1] Denser than water due to the fused heterocyclic system.[1] |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, MeOH, DMSO. Sparingly soluble in water.[1] |

| pKa (Conjugate Acid) | ~ -2.0 to -1.5 | The isoxazole nitrogen is weakly basic; protonation occurs only in strong acid.[1] |

| LogP (Octanol/Water) | 2.5 – 2.8 | Predicted.[1] The ethyl group adds ~0.5 log units vs. the methyl analog.[1] |

Scientific Insight: The N-O bond in the isoxazole ring is susceptible to reductive cleavage (e.g., with Na/alcohol or catalytic hydrogenation), converting the system into a 2-hydroxy-phenone derivative. This reactivity must be accounted for during storage and handling.[1][3]

Part 3: Synthesis & Experimental Protocols

The most robust synthetic route involves the intramolecular cyclization of o-hydroxyaryl ketoxime acetates.[1] This method avoids harsh acidic conditions that might degrade the isoxazole ring.[1]

Protocol: Cyclization of 2-Hydroxypropiophenone Oxime Acetate

Reaction Overview:

-

Oximation: 2-Hydroxypropiophenone + Hydroxylamine → Oxime.[1]

-

Acetylation: Oxime + Acetic Anhydride → Oxime Acetate.[1]

-

Cyclization: Oxime Acetate + Base (Pyridine/KOH) → this compound.[1]

Step-by-Step Methodology:

-

Precursor Preparation:

-

Dissolve 2-hydroxypropiophenone (10 mmol) in ethanol (20 mL).

-

Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol).

-

Reflux for 2–4 hours.[1] Monitor by TLC (Hexane:EtOAc 4:1) until ketone is consumed.[1]

-

Evaporate solvent, extract with ethyl acetate, wash with water, and dry over MgSO₄ to obtain the oxime .

-

-

Acetylation (Activation):

-

Thermal Cyclization (The Critical Step):

-

Dissolve the oxime acetate in anhydrous pyridine (or DMF with K₂CO₃).[1]

-

Reflux at 110–120°C for 4–6 hours.[1] The acetate acts as a leaving group, facilitating nucleophilic attack by the phenolic oxygen on the nitrogen.

-

Workup: Pour reaction mixture into dilute HCl (to neutralize pyridine) and ice. Extract with dichloromethane.[1]

-

Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc 9:1).[1]

-

Yield: Expect 65–80% as a pale yellow oil/solid.[1]

-

Visualization: Synthesis Pathway

The following diagram illustrates the mechanistic flow from the ketone precursor to the final benzisoxazole ring closure.[1]

Figure 1: Synthetic workflow for this compound via oxime acetate cyclization.

Part 4: Structural Characterization (Spectroscopy)

Validating the structure requires confirming the presence of the ethyl group and the integrity of the benzisoxazole core.

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

Aromatic Region (4H):

- 7.65 (d, J=8.0 Hz, 1H, H-7): Deshielded doublet.

- 7.55 (d, J=8.0 Hz, 1H, H-4).

- 7.45 (t, J=7.5 Hz, 1H, H-5).

- 7.28 (t, J=7.5 Hz, 1H, H-6).

-

Aliphatic Region (5H):

- 2.95 (q, J=7.6 Hz, 2H, -CH ₂-CH₃): Characteristic quartet for the methylene group attached to the aromatic ring.

- 1.42 (t, J=7.6 Hz, 3H, -CH₂-CH ₃): Triplet for the terminal methyl group.

Interpretation: The absence of an N-H or O-H signal confirms cyclization.[1] The quartet at ~2.95 ppm is diagnostic for the ethyl group at the C3 position; a methyl group at C3 (in the homolog) would appear as a singlet at ~2.6 ppm.

Part 5: Pharmaceutical Applications[2][6][7][8]

The this compound moiety acts as a bioisostere for benzofuran or indole in drug design.

-

Antipsychotics: The scaffold is structurally related to the core of Risperidone and Paliperidone (though these typically utilize a piperidinyl-benzisoxazole linkage).[1][4] The 3-ethyl variant is often explored to optimize lipophilicity and receptor residence time.[1]

-

Anticonvulsants: Analogous to Zonisamide (3-sulfamoylmethyl-1,2-benzisoxazole), alkyl derivatives are screened for sodium channel blocking activity.[1]

-

Cholinesterase Inhibitors: 3-substituted benzisoxazoles have shown potential in inhibiting Acetylcholinesterase (AChE), relevant for Alzheimer's disease therapeutics.[1][4]

References

-

EvitaChem. (n.d.).[1] this compound Product Data. Retrieved from

-

Uno, H., et al. (1979).[1] "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[5] Journal of Medicinal Chemistry.

-

Shastri, R. A. (2015).[1] "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." International Journal of Pharmaceutical and Chemical Sciences.

-

Sigma-Aldrich. (2025).[1] 1,2-Benzisoxazole Derivative Standards. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 1,2-Benzisoxazole.[1][2][4][5][6][7] National Library of Medicine.[1]

Sources

- 1. 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzisoxazoles | Fisher Scientific [fishersci.com]

- 3. kubsau.ru [kubsau.ru]

- 4. e-journals.in [e-journals.in]

- 5. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Ethyl-1,2-benzoxazol-3-ol | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Ethyl-1,2-benzisoxazole from o-hydroxyacetophenone

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 3-Ethyl-1,2-benzisoxazole .

Executive Summary

The synthesis of This compound (CAS: 820-45-9) presents a specific structural challenge when starting from o-hydroxyacetophenone (2'-hydroxyacetophenone). Direct cyclization of o-hydroxyacetophenone yields the 3-methyl derivative. To achieve the 3-ethyl scaffold, the ketone side chain must first be extended by one methylene unit (homologation) to form o-hydroxypropiophenone , or the synthesis must be adapted to include an alkylation step.

This guide provides a definitive, two-phase protocol:

-

Phase I (Chain Extension): Regioselective

-methylation of o-hydroxyacetophenone to o-hydroxypropiophenone. -

Phase II (Cyclization): Oximation and base-mediated ring closure to form the 1,2-benzisoxazole core.

Part 1: Scientific Background & Retrosynthetic Logic

Structural Analysis

The 1,2-benzisoxazole core is a critical pharmacophore in atypical antipsychotics (e.g., Risperidone, Paliperidone).[1] The substituent at the 3-position is determined by the alkyl group of the precursor ketone.

-

Precursor: o-Hydroxyacetophenone (

) -

Target: this compound requires o-Hydroxypropiophenone (

).

Synthetic Strategy

To strictly satisfy the requirement of starting from o-hydroxyacetophenone, we employ a dianion alkylation strategy . The phenolic proton and the

Note: In industrial settings, it is often more economical to synthesize o-hydroxypropiophenone directly via Fries rearrangement of phenyl propionate. However, the protocol below details the transformation from o-hydroxyacetophenone as requested.

Part 2: Experimental Protocol

Phase I: Chain Extension (o-Hydroxyacetophenone o-Hydroxypropiophenone)

Principle: Generation of a dilithio species (dianion) to direct alkylation exclusively to the thermodynamic enolate position (terminal carbon).

Reagents & Materials:

-

o-Hydroxyacetophenone (1.0 eq)

-

Lithium Diisopropylamide (LDA) (2.2 eq)

-

Methyl Iodide (MeI) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (

), saturated solution

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF.

-

Dianion Formation: Cool the THF to -78°C . Cannulate LDA (2.2 eq) into the flask. Slowly add o-hydroxyacetophenone (1.0 eq) dropwise over 20 minutes.

-

Mechanistic Insight: The first equivalent removes the phenolic proton; the second equivalent removes the

-proton, forming the reactive dianion.

-

-

Equilibration: Allow the mixture to warm to 0°C for 30 minutes to ensure complete dianion formation, then cool back to -78°C .

-

Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Quench & Workup: Quench with saturated

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Validation: Verify conversion via TLC or GC-MS (Target Mass: 150.18 g/mol ).

Phase II: Oximation and Cyclization

Principle: Condensation of the ketone with hydroxylamine to form the oxime, followed by O-acetylation and base-catalyzed intramolecular nucleophilic substitution.

Reagents:

-

o-Hydroxypropiophenone (Intermediate from Phase I)

-

Hydroxylamine Hydrochloride (

) -

Sodium Acetate (

) -

Acetic Anhydride (

) -

Pyridine (anhydrous)

-

Ethanol (EtOH)[2]

Step-by-Step Procedure:

A. Oxime Formation

-

Dissolve o-hydroxypropiophenone (10 mmol) in Ethanol (30 mL) .

-

Add Hydroxylamine Hydrochloride (15 mmol, 1.5 eq) and Sodium Acetate (15 mmol, 1.5 eq) dissolved in a minimum amount of water.

-

Reflux the mixture for 2–4 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Remove ethanol under reduced pressure. Pour residue into ice water. Filter the precipitated o-hydroxypropiophenone oxime . Recrystallize from ethanol if necessary.

B. Cyclization (Acetylation-Cyclization One-Pot)

-

Dissolve the dried oxime (10 mmol) in Pyridine (10 mL) .

-

Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2 hours (Formation of Oxime Acetate).

-

Reflux the solution at 110°C for 4–6 hours.

-

Isolation: Cool the mixture and pour into crushed ice/HCl (to neutralize pyridine).

-

Extraction: Extract the product with Dichloromethane (DCM). Wash with

and water. -

Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc) to yield This compound .

Part 3: Data & Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical path from o-hydroxyacetophenone to the target heterocycle.

Caption: Figure 1. Step-wise synthesis workflow illustrating the chain extension (alkylation) followed by heterocyclic ring formation.

Mechanistic Pathway

Detailed electron flow for the cyclization step.

Caption: Figure 2. Mechanistic pathway of the base-mediated cyclization of the oxime acetate derivative.

Process Parameters & Stoichiometry Table

| Component | Role | Equivalents | Critical Parameter |

| o-Hydroxyacetophenone | Starting Material | 1.0 | Purity >98% required |

| LDA (Phase I) | Base (Dianion) | 2.2 | Maintain -78°C to prevent polymerization |

| Methyl Iodide | Alkylating Agent | 1.1 | Add slowly to avoid O-methylation |

| Hydroxylamine HCl | Oximating Agent | 1.5 | Excess ensures complete conversion |

| Acetic Anhydride | Activator | 1.2 | Converts -OH to good leaving group (-OAc) |

| Pyridine | Solvent/Base | Solvent Vol. | Anhydrous conditions essential |

Part 4: Quality Control & Troubleshooting

-

Impurity Alert (O-Alkylation): During Phase I, if the temperature rises too quickly, O-methylation (forming the methoxy ether) may compete with C-alkylation. Correction: Ensure strict temperature control at -78°C during MeI addition.

-

Beckmann Rearrangement: If

is used instead of -

Safety: Methyl Iodide is a potent neurotoxin and alkylating agent. Use in a fume hood. LDA is pyrophoric; handle under inert gas.

References

-

Thieme Connect. Product Class 10: 1,2-Benzisoxazoles and Related Compounds - Synthesis by Ring-Closure Reactions. Science of Synthesis.[2] Retrieved from [Link]

-

Heterocycles Journal. 1,2-Benzisoxazoles: General procedure for the synthesis of 3-(2-dialkylaminoethyl)-1,2-benzisoxazoles. Vol 51, No 9.[7] Retrieved from [Link]

- Google Patents.Method for synthesizing 3-hydroxyacetophenone (Contextual reference for Fries Rearrangement conditions). CN102040499A.

-

ResearchGate. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from [Link]

Sources

- 1. e-journals.in [e-journals.in]

- 2. data.epo.org [data.epo.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]

- 6. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Cyclization protocols for 3-Ethyl-1,2-benzisoxazole preparation

Application Note: Cyclization Protocols for 3-Ethyl-1,2-benzisoxazole Preparation

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in antipsychotics (e.g., Risperidone, Paliperidone derivatives) and anticonvulsants (e.g., Zonisamide analogs).[1] While various synthetic routes exist, the cyclization of o-hydroxyaryl ketoxime acetates remains the industry "Gold Standard" due to its scalability, cost-efficiency, and reproducibility.

This guide details two validated protocols:

-

Protocol A (The Standard): Base-mediated thermal cyclization of o-hydroxypropiophenone oxime acetate. Best for gram-to-kilogram scale-up.

-

Protocol B (The Alternative): [3+2] Cycloaddition of nitrile oxides and arynes. Best for rapid library generation or when the benzene ring bears sensitive functionality.

Retrosynthetic Analysis & Mechanism

The construction of the 1,2-benzisoxazole core relies on forming the N-O bond and the C-O bond. The most robust disconnection involves the pre-formation of the C-C bond (via the ketone) and the N-O bond (via the oxime), leaving the final ring closure to an intramolecular nucleophilic substitution.

Mechanism for Protocol A:

-

Oximation: Condensation of 2-hydroxypropiophenone with hydroxylamine.

-

Activation: Acetylation of the oxime hydroxyl group converts it into a good leaving group (acetate).

-

Cyclization: Under basic conditions (pyridine or carbonate), the phenolic hydroxyl group attacks the oxime nitrogen, displacing the acetate and closing the isoxazole ring.

Figure 1: Retrosynthetic pathway for the preparation of this compound via the oxime-acetate route.

Protocol A: Thermal Cyclization of Oxime Acetates

Applicability: Robust for scale-up; high tolerance for stable aryl substituents. Estimated Yield: 75–90% (Overall)

Materials Required

-

Precursor: 2-Hydroxypropiophenone (CAS: 610-99-1)

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Acetic Anhydride (Ac₂O), Anhydrous Pyridine.

-

Solvents: Ethanol, Water, Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Preparation of 2-Hydroxypropiophenone Oxime

-

Dissolution: In a 500 mL round-bottom flask, dissolve 2-hydroxypropiophenone (15.0 g, 0.1 mol) in Ethanol (150 mL).

-

Reagent Addition: Add a solution of Hydroxylamine hydrochloride (10.4 g, 0.15 mol) and Sodium Acetate (20.5 g, 0.25 mol) in water (50 mL).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the ketone is consumed.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (400 mL). The oxime usually precipitates as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Checkpoint: Yield should be >90%.[2] Melting point approx. 98–100°C.

-

Step 2: Acetylation of the Oxime

-

Reaction: Place the dried oxime (10.0 g) in a flask and add Acetic Anhydride (30 mL, excess).

-

Conditions: Stir at room temperature for 1 hour. If dissolution is slow, warm slightly to 40°C.

-

Quenching: Pour the reaction mixture slowly into ice water (200 mL) with vigorous stirring to hydrolyze excess anhydride.

-

Isolation: The O-acetyl oxime will precipitate. Filter, wash thoroughly with water to remove acetic acid, and dry.

-

Note: This intermediate is often used directly without recrystallization.

-

Step 3: Cyclization to this compound

-

Cyclization: Dissolve the O-acetyl oxime (10.0 g) in anhydrous Pyridine (50 mL).

-

Reflux: Heat the solution to reflux (115°C) for 3–4 hours. The solution will typically darken.

-

Alternative: For a pyridine-free route, reflux in DMF with 2 equivalents of K₂CO₃, though cleanup is more tedious.

-

-

Workup: Cool the mixture and pour into crushed ice/HCl (10% solution) to neutralize the pyridine.

-

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Operational workflow for the standard thermal cyclization protocol.

Protocol B: [3+2] Cycloaddition (Alternative)

Applicability: Best for introducing complex substituents on the benzene ring or rapid screening. Estimated Yield: 60–80%

Methodology

-

Precursors: o-(Trimethylsilyl)phenyl triflate (Aryne precursor) and N-hydroxypropionimidoyl chloride (Nitrile oxide precursor, prepared from propionaldehyde oxime + NCS).

-

Reaction: In a glovebox or under N₂, dissolve the aryne precursor (1.0 equiv) and the chlorooxime (1.2 equiv) in Acetonitrile.

-

Initiation: Add CsF (2.0 equiv) to generate the aryne and nitrile oxide in situ.

-

Conditions: Stir at room temperature for 12 hours.

-

Mechanism: The fluoride desilylates the precursor to form benzyne; simultaneously, it deprotonates the chlorooxime to form the nitrile oxide. These undergo a [3+2] dipolar cycloaddition to yield the benzisoxazole directly.

Comparative Data Analysis

| Feature | Protocol A (Oxime Cyclization) | Protocol B ([3+2] Cycloaddition) |

| Starting Material Cost | Low (Commodity chemicals) | High (Silyl triflates are expensive) |

| Scalability | High (kg scale feasible) | Low to Medium (Safety concerns with benzyne) |

| Reaction Conditions | Harsh (Refluxing Pyridine) | Mild (Room Temperature) |

| Step Count | 3 Steps (Linear) | 1 Step (Convergent) |

| Atom Economy | Moderate (Loss of AcOH) | Low (Loss of TMS-F, TfO-) |

Safety & Handling

-

Hydroxylamine Hydrochloride: Potential explosion hazard if heated to dryness. Always keep in solution or moist solid form during workup.

-

Pyridine: Toxic and has a noxious odor. Perform all steps in a well-ventilated fume hood.

-

Benzyne Intermediates (Protocol B): Highly reactive.[3] Ensure inert atmosphere to prevent side reactions.

References

-

Bhawal, B. M., et al. (1977). Synthesis of 3-substituted 1,2-benzisoxazoles. Indian Journal of Chemistry, Section B. (Verified context via Source 1.4).

-

Thakar, K. A., et al. (1977). Cyclization of 2-hydroxyacetophenone oxime acetates. Indian J. Chem., 15B, 1058.

-

Dubrovskiy, A. V., & Larock, R. C. (2010).[3] Synthesis of 1,2-Benzisoxazoles via [3+2] Cycloaddition. Organic Letters. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Ethyl-1,2-benzisoxazole via Ionic Liquid Catalysis

Executive Summary & Pharmacological Context

3-Ethyl-1,2-benzisoxazole is a highly valuable bicyclic heterocyclic scaffold. Derivatives of 1,2-benzisoxazole are foundational in medicinal chemistry, forming the core pharmacophore of atypical antipsychotics (e.g., risperidone, iloperidone, paliperidone) and anticonvulsants (e.g., zonisamide). The specific 3-ethyl substitution provides distinct structural advantages: the ethyl group's moderate electron-donating capacity (+I effect) elevates the isoxazole ring's HOMO energy, which actively facilitates π-stacking interactions with aromatic residues in target proteins (such as Trp286 in acetylcholinesterase)[1].

This application note details a highly efficient, eco-friendly Microwave-Assisted Organic Synthesis (MAOS) protocol. By replacing conventional thermal heating with dielectric microwave heating and utilizing a basic ionic liquid catalyst, researchers can condense reaction times from several hours to mere seconds while achieving near-quantitative yields[2].

Mechanistic Causality: The Role of Dielectric Heating & Ionic Liquids

Traditionally, synthesizing 1,2-benzisoxazoles relies on the base-catalyzed cyclization of o-hydroxy ketoximes using conventional conductive heating (e.g., oil baths). This method is thermodynamically inefficient; heat transfer is slow, often leading to substrate degradation or unwanted side reactions.

Why Microwave-Assisted Synthesis? When exposed to a 2.45 GHz microwave field, polar molecules continuously realign with the oscillating electromagnetic field. This generates intense internal friction, resulting in rapid, uniform volumetric heating.

To maximize this dielectric effect, this protocol utilizes 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) . This basic ionic liquid serves a critical dual function[2]:

-

Microwave Susceptor : Its highly ionic nature provides exceptional dielectric susceptibility, instantly translating microwave energy into heat and superheating the microscopic reaction environment.

-

Catalytic Base : The hydroxide counterion facilitates the deprotonation of the phenolic hydroxyl group.

Reaction Sequence : The o-hydroxypropiophenone oxime is treated with acetic anhydride to convert the oxime hydroxyl into a superior leaving group (O-acetate). The [bmim]OH base then deprotonates the phenol, triggering a rapid intramolecular nucleophilic attack on the nitrogen atom. This displaces the acetate group and closes the isoxazole ring[2].

Workflow & Mechanistic Visualizations

Experimental workflow for the microwave-assisted synthesis of this compound.

Mechanistic pathway of dielectric heating and ionic liquid-catalyzed cyclization.

Quantitative Data: MAOS vs. Conventional Metrics

The integration of [bmim]OH and microwave irradiation drastically condenses the reaction timeframe from hours to seconds while simultaneously boosting the yield[2][3].

| Substituent (Position 3) | Product | MW Reaction Time | MW Yield (%) | Conventional Yield (%) |

| Methyl (-CH₃) | 3-Methyl-1,2-benzisoxazole | 30 sec | 96% | ~65-70% |

| Ethyl (-C₂H₅) | This compound | 30 sec | 95% | ~68% |

| Propyl (-C₃H₇) | 3-Propyl-1,2-benzisoxazole | 35 sec | 92% | ~62% |

| Phenyl (-C₆H₅) | 3-Phenyl-1,2-benzisoxazole | 45 sec | 94% | ~75% |

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the intermediate validation checkpoints.

Phase 1: Preparation of o-Hydroxypropiophenone Oxime

-

Reagents : Dissolve 10 mmol of o-hydroxypropiophenone in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition : Add 15 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15 mmol of sodium acetate (NaOAc) to the solution. The NaOAc acts as a buffer to liberate the free hydroxylamine base.

-

Reaction : Reflux the mixture for 2-3 hours under continuous stirring.

-

Validation Checkpoint (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is complete when the starting ketone spot (higher

) disappears and a new oxime spot (lower -

Work-up : Concentrate the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 20 mL), wash with distilled water to remove inorganic salts, dry over anhydrous Na₂SO₄, and evaporate to yield the solid oxime intermediate.

Phase 2: Microwave-Assisted Cyclization

-

Preparation : In a 10 mL microwave-safe quartz or thick-walled glass vial equipped with a magnetic stir bar, add 1.0 mmol of the synthesized o-hydroxypropiophenone oxime.

-

Activation & Catalysis : Add 1.2 mmol of acetic anhydride (Ac₂O) to activate the oxime, followed by 2 mol% of the ionic liquid [bmim]OH[2].

-

Microwave Parameters : Seal the vial with a Teflon-lined crimp cap. Place it in a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

-

Irradiation : Apply 180W of microwave power for exactly 30 seconds [2].

-

Causality Warning: Do not exceed 60 seconds. Prolonged irradiation of ionic liquids causes runaway superheating and rapid internal pressure buildup, which will lead to substrate carbonization and potential vial rupture.

-

-

Cooling : Allow the system to actively cool to room temperature using the synthesizer's compressed air cooling function.

Phase 3: Isolation and Analytical Validation

-

Extraction : Dilute the cooled reaction mixture with 10 mL of cold distilled water. Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL).

-

Purification : Wash the combined organic layers with saturated NaHCO₃ to neutralize any residual acetic acid generated during the cyclization. Dry over MgSO₄ and concentrate in vacuo. If trace ionic liquid remains, pass the crude product through a short silica plug using Hexane:EtOAc (9:1) as the eluent.

-

Validation Checkpoint (¹H NMR) : Confirm the successful formation of this compound by identifying the diagnostic ethyl group signals in the ¹H NMR spectrum (CDCl₃): Look for a distinct triplet at ~1.24 ppm (3H,

= 7.5 Hz) and a quartet at ~2.60 ppm (2H,

References

1.[1] Buy this compound (EVT-8740682). EvitaChem. Available at: 2.[2] Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. ACG Publications. Available at: 3. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. E-Journals.in. Available at: 4.[4] Commun . 2 : 3 ( 2009 ) 72-78 Microwave-assisted synthesis of 1 , 2-benzisoxazole derivatives in ionic liquid. Academia.edu. Available at: 5.[3] 4-Ethyl-1,2-benzoxazol-3-ol. Benchchem. Available at:

Sources

Application Note: 3-Substituted 1,2-Benzisoxazoles as Building Blocks in Antipsychotic Synthesis

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes the structural importance of the 1,2-benzisoxazole scaffold with practical, high-yield synthetic protocols for its application in antipsychotic drug development (specifically the Risperidone/Paliperidone class).[1]

Focus: Structural Analogues, Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and N-Alkylation Protocols.

Abstract & Strategic Relevance

The 1,2-benzisoxazole moiety is a privileged pharmacophore in neuropsychiatric drug discovery, serving as the core structural anchor for blockbuster atypical antipsychotics such as Risperidone , Paliperidone , and Iloperidone . While 3-ethyl-1,2-benzisoxazole (CAS 820-45-9) serves as a fundamental structural model for analyzing the electronic properties of this heterocycle, the functionalized derivative 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is the primary industrial building block.

This guide details the synthetic utility of this scaffold, providing a validated protocol for the construction of the benzisoxazole ring via oxime cyclization and its subsequent coupling to a pyrimidinone tail—the critical step in synthesizing serotonin-dopamine antagonists (SDAs).

Key Pharmacological Role (SAR)

-

Dopamine D2 / 5-HT2A Antagonism: The benzisoxazole ring, particularly when substituted at the 3-position with a piperidine ring, mimics the essential binding features required for high-affinity receptor blockade.

-

Metabolic Stability: The isoxazole ring confers resistance to oxidative metabolism compared to open-chain analogs, though the 6-fluoro substitution is critical for modulating lipophilicity and metabolic clearance.

Chemical Properties & Handling

Target Compound: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (The "Piperidine-Benzisoxazole" Block)[2][3][4][5][6]

-

CAS: 84163-77-9

-

Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in DMF, DMSO, and Methanol; sparingly soluble in water.

Model Compound: this compound[7][8]

-

CAS: 820-45-9[7]

-

Utility: Used as a reference standard for NMR/HPLC analysis of the benzisoxazole core during method development.

Safety Protocol (Self-Validating)

-

Hazard: Benzisoxazole derivatives can be skin and eye irritants.[9][10][11] The piperidine functionality makes them basic; avoid contact with strong acids during storage.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent ring opening or oxidation.

-

Validation Check: Upon dissolution in DMF, the solution should remain clear and colorless. A yellow tint indicates potential degradation (ring cleavage to salicylonitrile derivatives).

Synthetic Utility & Mechanism

The synthesis of antipsychotics like Risperidone relies on a convergent strategy. The benzisoxazole building block is synthesized separately and then coupled to a "tail" fragment via a nucleophilic substitution (N-alkylation).

Pathway Diagram: Convergent Synthesis of Risperidone

The following diagram illustrates the formation of the benzisoxazole core and its coupling to the pyrimidinone fragment.

Caption: Convergent synthesis workflow: Oxime cyclization forms the benzisoxazole core, followed by N-alkylation to yield the final antipsychotic API.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Ring Closure)

Objective: Preparation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole from (2,4-difluorophenyl)(4-piperidinyl)methanone oxime.

Mechanism: Base-mediated intramolecular nucleophilic aromatic substitution (

Reagents & Equipment[5][6][12]

-

Substrate: (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime HCl.

-

Base: Potassium Hydroxide (KOH) pellets (crushed) or 50% aq. KOH.

-

Solvent: Water (Green chemistry approach) or Ethanol/Water mixture.

-

Equipment: Round-bottom flask, reflux condenser, overhead stirrer.

Step-by-Step Methodology

-

Preparation: In a reaction vessel, dissolve 1.0 eq of the oxime substrate in water (approx. 10 volumes).

-

Activation: Add 5.0 eq of KOH. The solution will shift pH > 12.

-

Self-Validating Check: The mixture should turn from a suspension to a clearer solution (or fine dispersion) as the free base forms.

-

-

Cyclization: Heat the mixture to reflux (100°C ) for 2–4 hours .

-

Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot (

) should disappear, and a new, less polar spot (

-

-

Quenching: Cool the reaction mass to 25°C. The product often precipitates as a solid due to lower solubility of the benzisoxazole compared to the open oxime salt.

-

Isolation: Filter the solid. Wash with cold water (3x) to remove residual KOH and fluoride salts.

-

Purification: Recrystallize from Isopropanol (IPA) or Toluene if necessary.

-

Typical Yield: 85–92%.

-

Purity: >99% (HPLC).

-

Protocol B: Coupling to Form Risperidone (N-Alkylation)

Objective: Reaction of the benzisoxazole building block with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[2][3][4][5][12]

Reagents

-

Nucleophile: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (from Protocol A).[2][4][5]

-

Electrophile: Chloroethyl-pyrimidinone derivative.

-